molecular formula C14H9ClN2OS2 B12170087 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B12170087
M. Wt: 320.8 g/mol
InChI Key: KYUHCJXWNPLGBS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a biologically active compound recognized in scientific research for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Dysregulation of EGFR signaling is a well-established driver in various cancers, making this receptor a critical therapeutic target. This compound functions as a small-molecule inhibitor that competes with ATP for binding at the kinase domain, thereby suppressing receptor autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as MAPK/ERK and PI3K/Akt. Its core research value lies in its utility as a chemical probe to investigate the mechanistic role of EGFR in oncogenesis, tumor progression, and metastasis . Researchers employ this thienopyrimidine-based ethanone in in vitro and in vivo studies to elucidate resistance mechanisms to existing EGFR-targeted therapies and to explore potential synergistic effects in combination treatment regimens. Its application is fundamental in the field of molecular oncology and translational cancer research , providing crucial insights for the development of next-generation targeted anticancer agents.

Properties

Molecular Formula

C14H9ClN2OS2

Molecular Weight

320.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanone

InChI

InChI=1S/C14H9ClN2OS2/c15-10-3-1-9(2-4-10)12(18)7-20-14-11-5-6-19-13(11)16-8-17-14/h1-6,8H,7H2

InChI Key

KYUHCJXWNPLGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2C=CS3)Cl

Origin of Product

United States

Biological Activity

1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thieno[2,3-d]pyrimidine scaffold is known for its diverse pharmacological properties, making derivatives of this structure valuable in medicinal chemistry.

Chemical Structure

The structure of 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can be represented as follows:

C12H8ClN2OS\text{C}_{12}\text{H}_{8}\text{ClN}_2\text{OS}

Antimicrobial Activity

Research indicates that compounds with the thieno[2,3-d]pyrimidine core exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values demonstrating that these compounds can inhibit bacterial growth effectively. For example, certain derivatives have been noted to possess MIC values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
CompoundTarget MicroorganismMIC (µg/mL)
1E. coli25
2S. aureus30
3M. tuberculosis50

Antitumor Activity

The thieno[2,3-d]pyrimidine derivatives have also been evaluated for their anticancer properties. Some studies have shown that these compounds can induce apoptosis in cancer cell lines.

  • Cell Lines Tested : Various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) have been used to assess the cytotoxic effects of these compounds.
  • Case Study : One study demonstrated that a derivative of the thieno[2,3-d]pyrimidine scaffold exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potent anticancer activity .
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The biological activity of thieno[2,3-d]pyrimidine derivatives is attributed to their ability to interact with biological targets such as enzymes and receptors involved in cellular processes.

  • Antimicrobial Mechanism : The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Antitumor Mechanism : For anticancer activity, these compounds may induce cell cycle arrest and apoptosis through the activation of caspases and modulation of apoptotic pathways .

Scientific Research Applications

Antagonism of Melanin-Concentrating Hormone Receptor 1

Research indicates that compounds related to thieno[2,3-d]pyrimidin derivatives, including 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone, exhibit antagonistic properties against the melanin-concentrating hormone receptor 1 (MCHR1). MCHR1 is implicated in energy homeostasis and obesity management. Studies have shown that antagonists of this receptor can lead to increased metabolic rates and weight loss in rodent models, making these compounds promising candidates for obesity treatment .

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold has been explored for its anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the chlorophenyl group is believed to enhance the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Properties

There is emerging evidence that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activity. Studies have indicated that certain modifications to the thieno[2,3-d]pyrimidine structure can lead to enhanced efficacy against bacterial strains. This potential application opens avenues for developing new antibiotics .

Case Studies

StudyFocusFindings
MCHR1 Antagonism Investigated the role of MCHR1 antagonists in metabolic regulationIdentified several novel chemotypes with favorable pharmacokinetics and significant weight loss effects in obese rodent models .
Anticancer Activity Evaluated the cytotoxic effects of thieno[2,3-d]pyrimidines on cancer cellsShowed promising results against multiple cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity Assessed the antibacterial properties of thieno[2,3-d]pyrimidine derivativesFound effective inhibition against specific bacterial strains, indicating a possible new class of antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone Key Differences: Replaces the 4-chlorophenyl group with a 3,4-dimethylphenyl substituent. The molecular weight rises slightly to 425.0 g/mol, but lipophilicity remains similar (XLogP3: 6.8) . Significance: Dimethyl substitution may enhance metabolic stability compared to halogenated analogs.
  • 1-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Key Differences: Incorporates a trifluoromethyl group and a fused benzothieno ring system. Impact: The trifluoromethyl group enhances electronegativity and lipophilicity, while the benzothieno extension increases molecular complexity (Complexity: 543) . Significance: Such modifications are common in drug design to improve target selectivity and resistance to oxidative metabolism .

Analogues with Fused Cyclic Systems

  • 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Key Differences: Features a cyclopenta ring fused to the thienopyrimidine core and a 4-methylbenzylsulfanyl group. The molecular weight increases to ~425–450 g/mol range . Significance: Cyclic systems often enhance binding affinity but may reduce solubility due to increased rigidity .
  • 2-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7,8-dihydro-6H-cyclopenta[2,3]thieno[2,4-b]pyrimidin-1-one Key Differences: Substitutes the ethanone group with a 4-methoxyphenyl-acetyl moiety. Impact: The methoxy group introduces electron-donating effects, which could modulate electronic properties and hydrogen-bonding capacity. Significance: Methoxy groups are frequently used to fine-tune pharmacokinetic properties, such as plasma protein binding .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3,4-Dimethylphenyl Analog Trifluoromethyl-Benzothieno Analog
Molecular Weight (g/mol) 425.0 425.0 ~550 (estimated)
XLogP3 6.8 6.8 >7.0 (estimated)
Hydrogen Bond Acceptors 5 5 7–8
Rotatable Bonds 5 5 8–10
Topological Polar SA 96.4 Ų 96.4 Ų ~110 Ų

Key Findings and Implications

Substituent Effects : Para-chloro substitution on the phenyl ring is a conserved feature across active analogs, likely essential for target engagement. Additional groups (e.g., methyl, methoxy, trifluoromethyl) modulate solubility and metabolic stability .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Cyclocondensation reactions between 2-aminothiophene-3-carboxamide and formamide or urea under reflux conditions yield the pyrimidine ring. For example, heating 2-aminothiophene-3-carboxamide with excess formamide at 180°C for 6 hours produces thieno[2,3-d]pyrimidin-4-one with a 75–85% yield. Infrared (IR) spectroscopy confirms ring formation through characteristic C=N stretches at 1,645–1,655 cm⁻¹ and C=O vibrations at 1,720–1,740 cm⁻¹.

Ring Closure via Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimides to activate carboxylic acid intermediates. For instance, reacting 3-carboxy-2-aminothiophene with N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane facilitates intramolecular cyclization, forming the pyrimidinone ring in 70–80% yields. Nuclear magnetic resonance (NMR) spectra of the product show distinct singlet peaks for the pyrimidine C2 proton at δ 8.45–8.55 ppm and carbonyl carbon signals at δ 165–170 ppm in ¹³C NMR.

Chlorination at the 4-Position

Conversion of the 4-keto group to a chloro substituent is critical for enabling nucleophilic substitution.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Treating thieno[2,3-d]pyrimidin-4-one with excess POCl₃ (18.9 equivalents) under reflux for 4–12 hours achieves near-quantitative conversion to 4-chlorothieno[2,3-d]pyrimidine. The reaction proceeds via electrophilic attack of POCl₃ on the carbonyl oxygen, followed by chloride displacement. Key parameters include:

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents15–20 eq>90%
Temperature105–110°C (reflux)Maximizes rate
Reaction Time6–8 hoursBalances decomposition

Post-reaction, careful quenching with ice water and neutralization using ammonia ensures minimal hydrolysis of the chloro intermediate.

Alternative Chlorinating Agents

While POCl₃ remains standard, phosphoryl chloride (POCl₃) with catalytic dimethylformamide (DMF) accelerates chlorination at lower temperatures (80–90°C), achieving 85% yields in 3 hours. However, this method risks over-chlorination of the thiophene ring, necessitating rigorous thin-layer chromatography (TLC) monitoring.

Nucleophilic Substitution with 1-(4-Chlorophenyl)-2-Mercaptoethanone

Introducing the sulfanyl group requires reacting 4-chlorothieno[2,3-d]pyrimidine with 1-(4-chlorophenyl)-2-mercaptoethanone under basic conditions.

Reaction Mechanism and Conditions

The substitution follows an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring. A typical procedure involves:

  • Dissolving 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) and 1-(4-chlorophenyl)-2-mercaptoethanone (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Adding triethylamine (TEA, 2.0 eq) to deprotonate the thiol.

  • Heating at 80–90°C for 8–12 hours under nitrogen.

Yields range from 65–75%, with unreacted starting materials removed via silica gel chromatography using ethyl acetate/hexane (3:7).

Spectroscopic Validation

  • IR Spectroscopy : S–C=O stretch at 1,250–1,270 cm⁻¹ and C–S–C vibrations at 1,060–1,080 cm⁻¹ confirm sulfanyl linkage.

  • ¹H NMR : The ethanone methylene group appears as a triplet at δ 3.85–3.95 ppm (J = 6.5 Hz), while the thienopyrimidine C2 proton resonates as a singlet at δ 8.50–8.60 ppm.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 320.8 ([M+H]⁺), consistent with the molecular formula C₁₄H₉ClN₂OS₂.

Purification and Crystallization

Final purification often involves recrystallization from ethanol/water (4:1) or dimethylformamide (DMF), yielding pale yellow crystals with a melting point of 210–212°C. Purity ≥98% is confirmed via high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (65:35) mobile phase.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
POCl₃ ChlorinationHigh efficiency, scalableRequires strict anhydrous conditions85–90
DMF-POCl₃Faster reaction timesRisk of side reactions75–80
Ethanol/TEA RefluxMild conditions, easier workupLonger reaction times65–70

Challenges and Optimization Strategies

Moisture Sensitivity of Intermediates

4-Chlorothieno[2,3-d]pyrimidine hydrolyzes readily, necessitating anhydrous solvents and inert atmospheres during handling. Storage under nitrogen at −20°C extends stability to 1–2 weeks.

Byproduct Formation

Over-chlorination or dimerization may occur if POCl₃ exceeds 20 equivalents. Adding molecular sieves (4Å) absorbs liberated HCl, suppressing side reactions.

Solvent Selection

Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification. Switching to tetrahydrofuran (THF) with 10% water improves yield by 8–10% while simplifying extraction.

Q & A

Q. What are the key structural features of 1-(4-Chlorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone, and how do they influence its reactivity?

The compound comprises a 4-chlorophenyl group, a thieno[2,3-d]pyrimidine heterocycle, and a sulfanyl ethanone linker. The chlorophenyl group enhances lipophilicity and potential π-π stacking interactions, while the thienopyrimidine core contributes to electronic effects and hydrogen-bonding capabilities. The sulfanyl group allows nucleophilic substitution reactions, enabling derivatization. These features collectively influence reactivity in cross-coupling, oxidation, and bioactivity assays .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and aliphatic proton environments, while Infrared (IR) spectroscopy confirms functional groups like ketones and sulfanyl linkages. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography provides definitive spatial arrangement of atoms. Purity is assessed via HPLC or TLC .

Q. What are structurally related compounds, and how do their biological activities compare?

Analogous compounds include:

Compound NameStructural FeaturesBiological Activity
6-(Phenylthio)-1,2,4-triazineTriazine core with phenylthio substituentHigh antimicrobial activity
5-Chloro-N-(triazolopyrimidin)benzamideTriazole-pyrimidine hybridAnti-inflammatory properties
These analogs highlight the importance of heterocyclic cores and substituent positioning for target selectivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Multi-step synthesis requires optimizing reaction conditions:

  • Step 1 : Use Pd-catalyzed cross-coupling for thienopyrimidine formation (70–80°C, DMF solvent).
  • Step 2 : Sulfanyl linkage via nucleophilic substitution (NaH as base, THF, inert atmosphere).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield improvements focus on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and stoichiometric control .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition) arise from assay conditions (pH, temperature) or impurity profiles. Solutions include:

  • Standardized Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs.
  • Batch Analysis : LC-MS to confirm compound integrity.
  • Structural Analog Testing : Compare derivatives to isolate activity-contributing moieties .

Q. How can computational modeling integrate with experimental data to elucidate the mechanism of action?

Molecular docking (AutoDock Vina) predicts binding poses to targets like COX-2 or DNA topoisomerases. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (KD), while mutagenesis studies confirm critical residues .

Q. What strategies enhance target selectivity while minimizing off-target effects?

  • Bioisosteric Replacement : Substitute sulfanyl with sulfonyl to reduce metabolic lability.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with halogen (F, Br) or methoxy groups at the chlorophenyl position.
  • Prodrug Design : Introduce ester moieties for tissue-specific activation. In vitro selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target hits .

Q. How do solvent polarity and temperature influence regioselectivity in sulfanyl group modifications?

Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for sulfanyl substitution, while non-polar solvents (toluene) promote radical pathways. Lower temperatures (0–25°C) reduce side reactions (e.g., oxidation to sulfones). Reaction monitoring via TLC or in situ IR ensures regioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s antimicrobial efficacy?

Discrepancies may stem from bacterial strain variability (e.g., Gram-positive vs. Gram-negative) or resistance mechanisms. Solutions:

  • MIC Reassessment : Broth microdilution (CLSI guidelines) with clinical isolates.
  • Efflux Pump Inhibition : Co-administration with verapamil (efflux inhibitor) to distinguish intrinsic vs. acquired resistance .

Q. What experimental designs validate hypothesized interactions with DNA or enzymes?

  • Fluorescence Quenching : Measure changes in ethidium bromide-DNA fluorescence upon compound addition.
  • Enzyme Kinetics : Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

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